

# Benchmarking AZD5213 Against Standard-of-Care for Cognitive Impairment Associated with Schizophrenia

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## Compound of Interest

Compound Name: AZD5213

Cat. No.: B605768

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **AZD5213**, a selective histamine H3 receptor antagonist, against established standard-of-care treatments for cognitive impairment associated with schizophrenia (CIAS). The information is based on available preclinical and clinical data up to the point of the drug's development discontinuation.

## Executive Summary

**AZD5213** was developed to target the histamine H3 receptor, a key modulator of several neurotransmitter systems implicated in cognitive function, including acetylcholine, dopamine, and norepinephrine. The rationale was that by blocking these autoreceptors, **AZD5213** would increase the release of pro-cognitive neurotransmitters. While showing promise in preclinical models, **AZD5213**'s clinical development was halted, and it did not demonstrate significant efficacy in improving cognitive function in patients with schizophrenia in Phase II trials. This guide benchmarks its performance profile against standard-of-care atypical antipsychotics, which are the primary treatment for schizophrenia but have limited efficacy in addressing cognitive deficits.

## Data Presentation

Table 1: Comparative Efficacy of **AZD5213** and Standard-of-Care on Cognitive Endpoints (Preclinical)

Compound	Animal Model	Cognitive Domain	Key Findings
AZD5213	Rat (Scopolamine-induced amnesia)	Memory	Reversed scopolamine-induced deficits in the water maze task.
AZD5213	Rat (Phencyclidine-induced cognitive deficit)	Executive Function	Attenuated PCP-induced deficits in the attentional set-shifting task.
Olanzapine	Rat (Normal)	Attention	Did not improve performance in the 5-choice serial reaction time task.
Risperidone	Rat (Sub-chronic PCP model)	Working Memory	No significant improvement in the radial arm maze task.

Table 2: Clinical Trial Data Overview

Drug	Study Phase	Population	Primary Outcome Measure	Key Result
AZD5213	Phase IIa	Patients with schizophrenia on stable antipsychotic treatment	MATRICES Consensus Cognitive Battery (MCCB)	No significant improvement in the MCCB composite score compared to placebo.
Atypical Antipsychotics (e.g., Risperidone, Olanzapine)	Various	Patients with schizophrenia	PANSS, BACS, MCCB	Primary efficacy is on positive and negative symptoms; minimal to no effect on cognitive domains.

## Experimental Protocols

### Preclinical Models

- Scopolamine-Induced Amnesia in Rats:
  - Objective: To model cholinergic dysfunction and assess the pro-cognitive effects of **AZD5213**.
  - Methodology: Adult male Sprague-Dawley rats were administered scopolamine (0.5 mg/kg, i.p.) to induce a transient memory deficit. Thirty minutes later, **AZD5213** or vehicle was administered. Cognitive performance was then assessed using the Morris water maze, where the latency to find a hidden platform was measured over several trials.
  - Endpoint: Escape latency in seconds.
- Phencyclidine (PCP)-Induced Cognitive Deficit in Rats:

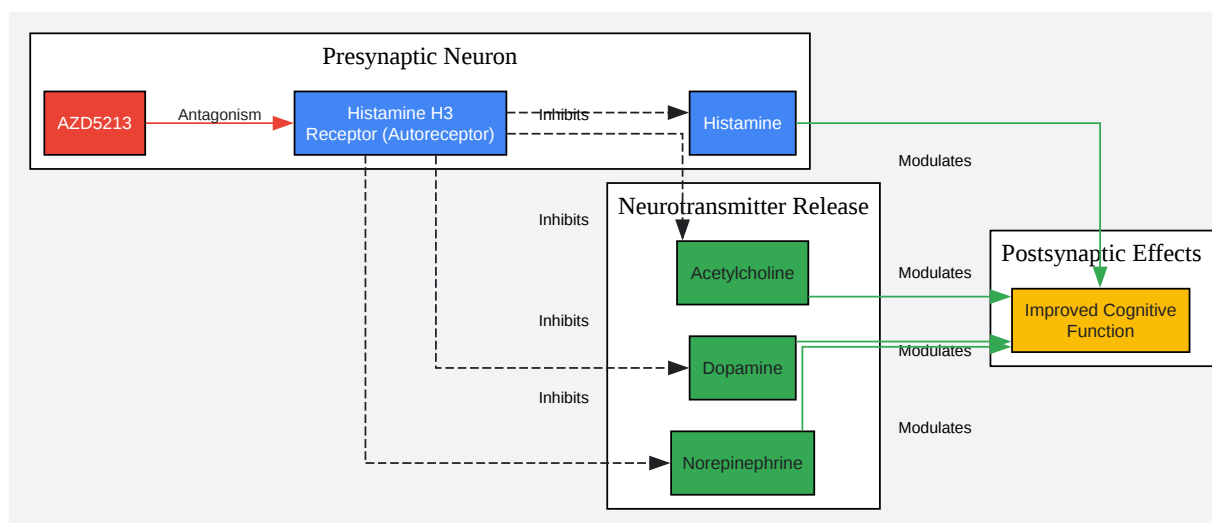
- Objective: To model glutamatergic hypofunction, a key hypothesis in schizophrenia, and its impact on executive function.
- Methodology: Rats were repeatedly treated with PCP (2.0 mg/kg, i.p.) for seven days, followed by a washout period. This regimen is known to induce lasting cognitive deficits. **AZD5213** or a standard-of-care antipsychotic was then administered, and performance was evaluated in the attentional set-shifting task, which measures cognitive flexibility.
- Endpoint: Number of trials to criterion for each discrimination phase.

## Clinical Trials

- **AZD5213** Phase IIa Study Design:

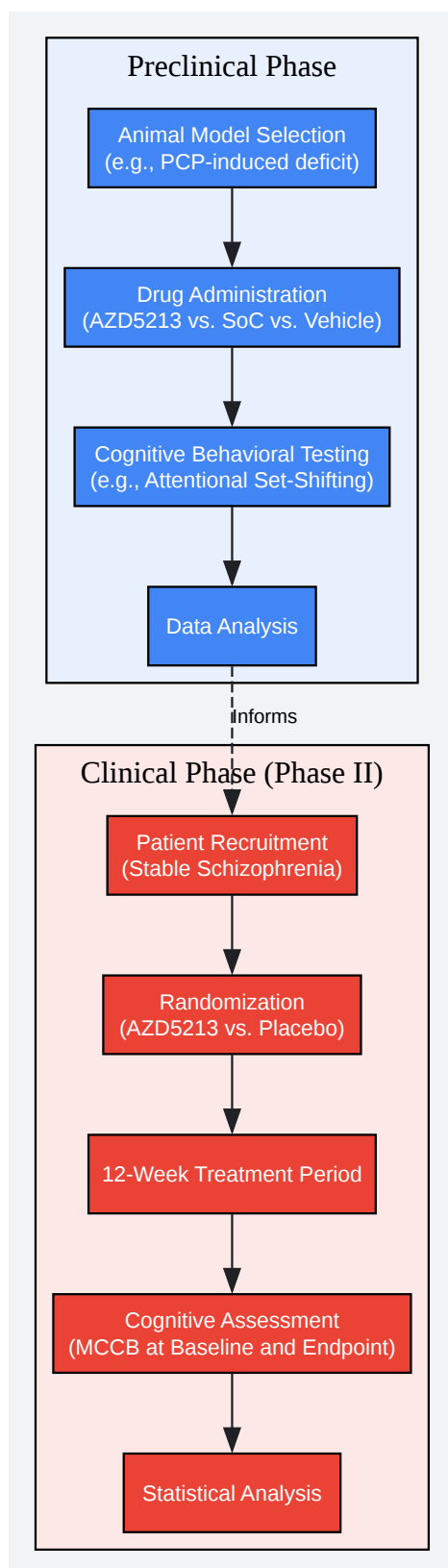
- Objective: To evaluate the efficacy and safety of **AZD5213** as an adjunctive therapy for cognitive impairment in schizophrenia.
- Methodology: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study. Patients with a stable diagnosis of schizophrenia and on a stable dose of an atypical antipsychotic were randomized to receive either **AZD5213** or a placebo for 12 weeks.
- Primary Endpoint: Change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) composite score.
- Secondary Endpoints: Included individual MCCB domain scores, safety, and tolerability.

## Mandatory Visualization



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Caption: Mechanism of action for **AZD5213**.



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Caption: Preclinical to clinical research workflow.

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